tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
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Overview
Description
tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a complex organic compound that belongs to the class of benzoazepines These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is carried out under controlled conditions to ensure the formation of the desired benzoazepine structure. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. The use of continuous flow reactors and high-throughput screening can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate involves its interaction with specific molecular targets. The amino group and benzoazepine core allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoazepines like evacetrapib, benazepril, and tolvaptan . These compounds share a similar core structure but differ in their functional groups, which can significantly impact their biological activity and therapeutic potential.
Uniqueness
tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 8-amino-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-4-5-11-6-7-13(16)9-12(11)10-17/h6-7,9H,4-5,8,10,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTDQRPCUHNRFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939043-41-1 |
Source
|
Record name | tert-butyl 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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